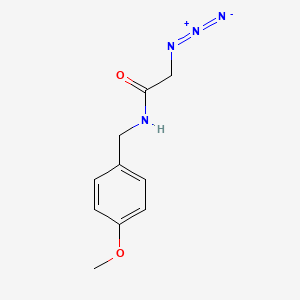

2-azido-N-(4-methoxybenzyl)acetamide

Description

Properties

IUPAC Name |

2-azido-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-16-9-4-2-8(3-5-9)6-12-10(15)7-13-14-11/h2-5H,6-7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTWSUHKZLTICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(4-methoxybenzyl)acetamide typically involves the reaction of 4-methoxybenzylamine with acetic anhydride to form N-(4-methoxybenzyl)acetamide. This intermediate is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of 2-azido-N-(4-methoxybenzyl)acetamide .

Industrial Production Methods

While specific industrial production methods for 2-azido-N-(4-methoxybenzyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-azido-N-(4-methoxybenzyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-N-(4-methoxybenzyl)acetamide primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biochemical processes. Additionally, the reduction of the azido group to an amine can lead to the formation of bioactive compounds that interact with specific molecular targets .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Features

The general structure of 2-azido-N-(aryl)acetamides includes:

- Acetamide backbone : Provides stability and hydrogen-bonding capacity.

- Azide group : Enables cycloaddition reactions for triazole formation.

- Aromatic substituents : Influence electronic properties, solubility, and intermolecular interactions.

Table 1: Key Structural Differences Among Analogues

Crystallographic and Hydrogen-Bonding Behavior

- 2-Azido-N-(4-methylphenyl)acetamide : Forms zigzag chains via N—H···O hydrogen bonds along the c-axis. The asymmetric unit contains three independent molecules with azide torsional angles ranging from 102.7° to 173.9° .

Table 2: Hydrogen-Bonding Parameters

Reactivity in Click Chemistry

The azide group in these compounds reacts with alkynes to form 1,4-disubstituted triazoles: Example: 2-Azido-N-(3,4-dichlorophenyl)acetamide + 2-(ethynyloxy)quinoxaline → Triazole derivative (CuSO₄/Na ascorbate) . Methoxybenzyl Impact: The electron-donating -OCH₃ group may slow reaction kinetics compared to electron-withdrawing groups (e.g., -NO₂ in Azidamfenicol) but improve triazole stability .

Q & A

Q. What are the key synthetic routes for 2-azido-N-(4-methoxybenzyl)acetamide, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer: Synthesis typically involves two stages: (1) Formation of the acetamide backbone via condensation of 4-methoxybenzylamine with an acylating agent (e.g., acetyl chloride) under basic conditions (e.g., triethylamine in dry dichloromethane) . (2) Introduction of the azide group via nucleophilic substitution of a halogenated precursor (e.g., 2-chloroacetamide derivative) using sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C . Optimization includes controlling stoichiometry, reaction time (12–24 hours), and inert atmosphere to prevent azide decomposition. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing 2-azido-N-(4-methoxybenzyl)acetamide, and how do they confirm structural integrity?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the methoxybenzyl group (δ 3.8 ppm for OCH), acetamide carbonyl (δ 168–170 ppm), and azide integration (absence of protons adjacent to N) .

- IR Spectroscopy: Peaks at ~2100 cm (azide stretch) and ~1650 cm (amide C=O) validate functional groups .

- Mass Spectrometry (HRMS): Molecular ion [M+H] confirms molecular weight (e.g., CHNO: theoretical 243.0833) .

- X-ray Crystallography: Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding between azide and acetamide groups) .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of 2-azido-N-(4-methoxybenzyl)acetamide, particularly in cancer cell lines?

- Methodological Answer: Hypothesized mechanisms include:

- Apoptosis Induction: Via caspase-3/7 activation, as observed in structurally similar N-(4-methoxybenzyl) derivatives .

- Reactive Oxygen Species (ROS) Modulation: Azide groups may disrupt redox balance, triggering oxidative stress in cancer cells .

- Targeted Inhibition: Molecular docking studies suggest potential binding to kinase domains (e.g., EGFR) or tubulin, validated via in vitro kinase assays and tubulin polymerization inhibition tests .

Q. How can computational methods like molecular docking predict the interaction of 2-azido-N-(4-methoxybenzyl)acetamide with biological targets?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Utilizes crystal structures of targets (e.g., PDB ID 1M17 for EGFR) to predict binding affinity and pose. Parameters include grid box size (20×20×20 Å) and Lamarckian genetic algorithms .

- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .

- ADMET Prediction (SwissADME): Estimates pharmacokinetic properties (e.g., LogP = 1.2, moderate blood-brain barrier permeability) to prioritize in vivo testing .

Q. How should researchers address discrepancies in reported biological activities of 2-azido-N-(4-methoxybenzyl)acetamide across different studies?

- Methodological Answer:

- Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 hours) .

- Control Experiments: Include positive controls (e.g., doxorubicin) and validate azide stability under assay conditions (pH 7.4, 37°C) .

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., IC ranges: 5–50 μM) and outliers due to solvent effects (DMSO vs. saline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.